molecular formula C18H17Cl2N3O2S B2621498 5-((3,4-dichlorobenzyl)thio)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 899747-77-4

5-((3,4-dichlorobenzyl)thio)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2621498
CAS No.: 899747-77-4
M. Wt: 410.31
InChI Key: SFOGORFSEXKSAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “5-((3,4-dichlorobenzyl)thio)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” is a complex organic molecule. It belongs to the class of compounds known as pyrimidines, which are characterized by a six-membered ring with two nitrogen atoms and four carbon atoms . This particular compound has several functional groups attached to the pyrimidine ring, including a 3,4-dichlorobenzylthio group, an ethyl group, and two methyl groups .


Synthesis Analysis

The synthesis of such compounds often involves cyclization processes or domino reactions . The most popular approaches for synthesizing thioxopyrimidines and their condensed analogs with exocyclic sulfur atom are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . In many cases, the methods of synthesis of such heterocyclic systems are limited to direct interaction of various 2-halo derivatives with sulfur-containing reagents .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name and the general structure of pyrimidines. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms. Attached to this ring are a 3,4-dichlorobenzylthio group, an ethyl group, and two methyl groups .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely involve the functional groups attached to the pyrimidine ring. These could include reactions with the 3,4-dichlorobenzylthio group, the ethyl group, or the methyl groups. The exact reactions would depend on the specific conditions and reagents used .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. These could include properties such as solubility, melting point, boiling point, and reactivity. Unfortunately, specific information about the physical and chemical properties of this exact compound is not available in the literature .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. As with any chemical compound, appropriate safety precautions should be taken when handling it. Unfortunately, specific information about the safety and hazards of this exact compound is not available in the literature .

Future Directions

Given the diverse biological activities of pyrimidine derivatives, this compound could be a promising candidate for further study . Future research could focus on exploring its potential biological activities, optimizing its synthesis, and investigating its mechanism of action .

Properties

IUPAC Name

5-[(3,4-dichlorophenyl)methylsulfanyl]-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2N3O2S/c1-4-11-8-21-16-14(17(24)23(3)18(25)22(16)2)15(11)26-9-10-5-6-12(19)13(20)7-10/h5-8H,4,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFOGORFSEXKSAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C2C(=C1SCC3=CC(=C(C=C3)Cl)Cl)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.